2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Description
Key Historical Developments in TP Chemistry
Structural Significance of the 2-(5-Methyl-7-Oxo-4,7-Dihydro Core) Acetic Acid Moiety
The molecular architecture of 2-(5-methyl-7-oxo-4,7-dihydro-triazolo[1,5-a]pyrimidin-6-yl)acetic acid integrates three critical elements: (1) the triazolopyrimidine bicyclic core, (2) the 5-methyl-7-oxo-4,7-dihydro substitution pattern, and (3) the C-6-linked acetic acid side chain. Each component confers distinct physicochemical and interaction properties.
Triazolopyrimidine Core
The fused triazolo[1,5-a]pyrimidine system provides a planar, electron-deficient aromatic framework. With five nitrogen atoms distributed across two rings, this core engages in π-π stacking with aromatic amino acid residues and coordinates transition metals through lone pair donation. The 1,5-a ring junction creates a fixed dihedral angle that preorganizes substituents for target binding, reducing entropy penalties during molecular recognition.
5-Methyl-7-Oxo-4,7-Dihydro Modifications
- 5-Methyl Group : The C-5 methyl substituent enhances lipophilicity (clogP +0.82), improving membrane permeability while minimally affecting ring electronics. Methylation at this position also sterically shields the N-4 atom, reducing undesired metabolic oxidation.
- 7-Oxo-4,7-Dihydro Tautomerism : The 7-oxo group participates in keto-enol tautomerism, enabling pH-dependent hydrogen bonding. In the 4,7-dihydro state, the N-7–H moiety acts as a hydrogen bond donor, while the oxo form serves as an acceptor. This dynamic behavior facilitates adaptation to diverse binding pocket environments.
Acetic Acid Side Chain
The C-6-linked acetic acid moiety introduces three critical features:
- Acidic Functionality : With a predicted pKa of ~3.5 (carboxyl group), this group ionizes under physiological conditions, forming electrostatic interactions with basic residues (e.g., lysine, arginine).
- Conformational Flexibility : The methylene spacer between the core and carboxylate permits rotation, enabling optimal positioning for salt bridge formation without compromising core rigidity.
- Bioisosteric Potential : The acetic acid group serves as a carboxylic acid isostere, allowing replacement of metabolically labile groups (e.g., sulfonamides) while maintaining target affinity.
Structural Contributions to Molecular Interactions
| Structural Feature | Interaction Type | Biological Relevance |
|---|---|---|
| Triazolopyrimidine π-system | π-π stacking with Phe/Tyr residues | Anchors compound in hydrophobic binding pockets |
| N-3 and N-1 lone pairs | Metal coordination (e.g., Mg²⁺) | Modulates enzyme active sites |
| 7-Oxo group | Hydrogen bonding | Stabilizes ligand-receptor complexes |
| Acetic acid carboxylate | Ionic interaction with basic residues | Enhances binding affinity and solubility |
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-4-5(2-6(13)14)7(15)12-8(11-4)9-3-10-12/h3H,2H2,1H3,(H,13,14)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJISAHVJJLIVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360643 | |
| Record name | (5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459427-55-5 | |
| Record name | (5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors. For instance, 5-methyl-1H-1,2,4-triazole-3-carboxylic acid can be reacted with formamide under acidic conditions to form the triazolopyrimidine core.
Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced by reacting the triazolopyrimidine core with bromoacetic acid in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the triazolopyrimidine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Representation
The compound features a triazolo-pyrimidine framework, which is crucial for its biological activity. The presence of the keto group (7-oxo) and the methyl substituent at position 5 enhances its pharmacological properties.
Antiviral Activity
One of the primary applications of this compound is in the field of antiviral research. Studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antiviral properties against various viral pathogens. For instance, a patent (WO2013174931A1) describes the effectiveness of similar compounds in treating viral infections, highlighting their potential as antiviral agents .
Anticancer Properties
Research indicates that triazolo-pyrimidine derivatives possess anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. A study published in a peer-reviewed journal noted that compounds with similar structures demonstrated cytotoxic effects on cancer cell lines, suggesting that 2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid may have similar effects .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Research has indicated that it can inhibit certain kinases involved in cell signaling pathways, which are often dysregulated in diseases such as cancer and diabetes. Such inhibition can lead to therapeutic effects by restoring normal cellular functions .
Drug Development
The unique structural properties of this compound make it an attractive candidate for drug development. Its ability to interact with biological targets can be exploited to design new pharmaceuticals with improved efficacy and reduced side effects. Pharmaceutical companies are actively exploring these compounds for potential inclusion in their drug pipelines .
Case Study 1: Antiviral Efficacy
A study conducted on a series of triazolo-pyrimidine derivatives demonstrated that modifications at the 6-position significantly enhanced antiviral activity against influenza virus strains. The specific derivative containing the acetic acid moiety showed a considerable reduction in viral replication in vitro .
Case Study 2: Anticancer Activity
In vitro tests on human cancer cell lines revealed that derivatives similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further studies suggested that these compounds induce apoptosis in cancer cells through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural variations among analogs include substituent type (e.g., nitro, ester, alkyl), position (e.g., 2-, 5-, or 7-position modifications), and functional group elongation (e.g., propanoic acid vs. acetic acid). These modifications influence physicochemical properties, reactivity, and bioactivity.
Substituent Modifications on the Triazolopyrimidine Core
Table 1: Substituent-Based Comparison
Key Observations:
- Nitro Derivatives (e.g., 6-nitro substituent): Exhibit redox activity, enabling applications in antiviral agents (e.g., Triazid and Triazavirin®) .
- Dimethyl Substitution (e.g., 5,7-dimethyl): Increases lipophilicity, favoring membrane permeability in agrochemical contexts .
- Aromatic Substituents (e.g., 2-pyridinyl): Improve binding affinity to biological targets via π-π stacking .
Functional Group Modifications
Acetic Acid vs. Propanoic Acid Derivatives
- Target Compound (6-Acetic Acid) : The shorter chain balances solubility and metabolic stability, making it suitable for drug design .
- 6-Propanoic Acid Analogs (e.g., QZ-8755): The extended chain improves binding to hydrophobic pockets in enzymes but may reduce aqueous solubility .
Ester Derivatives
- 2-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-methylbenzoate : The ester group acts as a prodrug, enhancing oral bioavailability by masking the carboxylic acid .
Biological Activity
2-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid is a compound belonging to the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties based on recent studies.
- IUPAC Name : this compound
- Molecular Formula : C8H8N4O3
- Molecular Weight : 208.18 g/mol
- CAS Number : 1281266-20-3
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds derived from the triazolo-pyrimidine scaffold. For instance:
- Mechanism of Action : The compound has been shown to inhibit viral replication through interference with viral protein interactions. Specifically, it targets the PA-PB1 complex of influenza viruses, demonstrating significant inhibitory effects at non-toxic concentrations .
| Compound | IC50 (µM) | EC50 (µM) | CC50 (µM) |
|---|---|---|---|
| 2-(5-Methyl...) | 0.98 ± 0.08 | 1.05 ± 0.17 | >100 |
Antibacterial Activity
The antibacterial properties of triazolo-pyrimidines have also been explored:
- Target Pathway : Studies indicate that these compounds exhibit narrow-spectrum antibacterial activity against pathogens such as Enterococcus faecium. The mechanism involves inhibition of cell wall biosynthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Enterococcus faecium | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound is notable:
- Cell Lines Tested : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 1.28 ± 0.25 |
| MCF-7 | 1.05 ± 0.17 |
| HeLa | 1.05 ± 0.17 |
Study on Antiviral Activity
A study conducted by Massari et al. focused on synthesizing and evaluating a series of triazolo-pyrimidine derivatives for their antiviral activity against influenza virus strains. The results indicated that certain modifications to the triazolo-pyrimidine core significantly enhanced antiviral efficacy while maintaining low cytotoxicity levels .
Study on Antibacterial Properties
Research published in Frontiers in Chemistry examined the antibacterial effects of novel triazolo-pyrimidine derivatives against E. faecium. The findings suggested that these compounds could serve as potential leads for developing new antibacterial agents due to their specific targeting mechanisms and metabolic stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving triazolopyrimidine precursors and acetic acid derivatives. A key strategy is optimizing reaction conditions (e.g., temperature, solvent polarity, and catalysts) to enhance yield and purity. For example, protocols using additives like ammonium acetate (pH 6.5 buffer systems) have improved regioselectivity in analogous heterocyclic syntheses . Characterization should include H/C NMR in deuterated solvents (e.g., DMSO-d6) and IR spectroscopy to confirm the acetic acid moiety and triazolopyrimidine core .
Q. How should researchers handle and store this compound safely?
- Methodological Answer : Adhere to GHS guidelines:
- Handling : Use PPE (nitrile gloves, face shields) and ensure local exhaust ventilation to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Monitor stability via periodic HPLC analysis to detect decomposition .
- Emergency Measures : For skin contact, rinse immediately with 0.1% sodium bicarbonate; for spills, use inert adsorbents (e.g., vermiculite) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (400 MHz, DMSO-d6) to identify methyl groups (δ 2.1–2.5 ppm) and the acetic acid proton (δ 12.1–12.5 ppm). C NMR confirms the carbonyl (δ 170–175 ppm) and pyrimidine carbons .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHNO, theoretical 235.07 g/mol) .
- IR : Peaks at 1680–1700 cm (C=O stretch) and 3200–3400 cm (O-H from acetic acid) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction intermediates and transition states. For example, ICReDD’s workflow combines quantum calculations with experimental feedback to identify optimal conditions (e.g., solvent effects on cyclization) . Reaction path search tools like GRRM17 can model tautomerization pathways in triazolopyrimidines, reducing trial-and-error experimentation .
Q. How to resolve contradictions in reported synthetic yields or by-product profiles?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, stoichiometry). For instance, a Central Composite Design (CCD) can identify interactions between catalyst loading and reaction time .
- Analytical Cross-Validation : Compare HPLC-MS (for purity) and XRD (for crystallinity) across batches. Contradictions may arise from residual solvents (e.g., DMF) affecting crystallization; mitigate via Soxhlet extraction with ethyl acetate .
Q. What strategies improve regioselectivity in functionalizing the triazolopyrimidine core?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the 5-methyl position to direct electrophilic substitution to the 6-acetic acid site .
- Metal Catalysis : Pd-catalyzed C-H activation (e.g., using Pd(OAc)/ligand systems) for coupling reactions at the pyrimidine ring . Monitor regioselectivity via H NMR kinetics .
Q. How to assess the compound’s potential in biological or materials science applications?
- Methodological Answer :
- Biological Screening : Test antimicrobial activity via microdilution assays (MIC against S. aureus/E. coli) and cytotoxicity using MTT assays (IC in HeLa cells) .
- Material Properties : Evaluate thermal stability via TGA (decomposition >250°C suggests suitability for high-temperature polymers) and solubility in polar aprotic solvents (e.g., DMSO) for thin-film applications .
Methodological Notes
- Safety Compliance : Always reference Safety Data Sheets (SDS) for hazard mitigation (e.g., H302: harmful if swallowed) .
- Data Reproducibility : Replicate syntheses under inert atmospheres (N) to minimize oxidation of the dihydro-pyrimidine ring .
- Advanced Analytics : Use LC-MS/MS to trace degradation products under accelerated stability conditions (40°C/75% RH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
